1-(4-fluorophenyl)-5-oxo-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)pyrrolidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(4-fluorophenyl)-5-oxo-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)pyrrolidine-3-carboxamide” is a derivative of 1H-pyrazolo[3,4-d]pyrimidine . These derivatives have been designed and synthesized to act as epidermal growth factor receptor inhibitors (EGFRIs) . They have been assessed for their in vitro anti-proliferative activities against A549 and HCT-116 cancer cells .
Synthesis Analysis
The synthesis of 1H-pyrazolo[3,4-d]pyrimidine derivatives involves the use of a preformed pyrazole or pyridine . The first monosubstituted 1H-pyrazolo[3,4-b]pyridine was synthesized by Ortoleva in 1908 upon treatment of diphenylhydrazone and pyridine with iodine .Molecular Structure Analysis
The molecular structure of 1H-pyrazolo[3,4-d]pyrimidine derivatives presents two possible tautomeric forms: the 1H- and 2H-isomers . They can present up to five diversity centers that allow a wide range of possible combinations of substituents capable of addressing different biological activities .Chemical Reactions Analysis
The formation of 1H-pyrazolo[3,4-b]pyridines involves 5-aminopyrazole acting as the 1,3-NCC-dinucleophile and a dicarbonyl compound acting as the 1,3-CCC-biselectrophile . 5-Aminopyrazole has two different reactive points that can act as a nucleophile: the amino group (-NH2) and the sp2 carbon at its β position .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
Research has been conducted on novel pyrazolopyrimidine derivatives for their anticancer and anti-5-lipoxygenase agents. These compounds are synthesized through a series of chemical reactions starting from specific aminopyrazoles. For instance, the synthesis process involves the condensation of carboxamide with aromatic aldehydes, leading to the formation of pyrazolopyrimidines. These compounds are then evaluated for their cytotoxic activities against cancer cell lines such as HCT-116 and MCF-7, as well as for their 5-lipoxygenase inhibition activities. The structure-activity relationship (SAR) analysis provides insights into how different chemical modifications affect their biological activities (Rahmouni et al., 2016).
Potential as SARS-CoV Protease Inhibitors
Another research avenue explores thienopyrimidine derivatives as potent SARS-CoV 3C-like protease inhibitors. These compounds are synthesized through a series of reactions, starting from specific thienopyrimidines, which are then subjected to further chemical modifications to enhance their potency against the SARS-CoV virus. The study demonstrates the compounds' effectiveness against the virus, highlighting their potential in treating SARS-CoV infections (Abd El-All et al., 2016).
Applications in Cancer Research
Further investigations have identified compounds within this chemical class with promising in vitro cytotoxic activities against various cancer cell lines. These studies involve the synthesis of novel pyrazolo[1,5-a]pyrimidines and their related Schiff bases, followed by evaluation against cancer cell lines like colon HCT116, lung A549, breast MCF-7, and liver HepG2. The results indicate significant cytotoxic activities, suggesting these compounds' potential as cancer therapeutics (Hassan et al., 2015).
Antimicrobial and Antiproliferative Activities
Studies have also been focused on synthesizing novel heterocycles with antimicrobial and in vitro anticancer activities. These compounds, through various synthetic routes, have shown effectiveness against microbial pathogens and cancer cell lines, further underscoring the versatility and potential of this chemical class in developing new therapeutic agents (Fahim et al., 2021).
Wirkmechanismus
Eigenschaften
IUPAC Name |
1-(4-fluorophenyl)-5-oxo-N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)pyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN6O3/c23-15-6-8-16(9-7-15)27-12-14(10-19(27)30)21(31)26-28-13-24-20-18(22(28)32)11-25-29(20)17-4-2-1-3-5-17/h1-9,11,13-14H,10,12H2,(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCLWBCSDNSRKCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)F)C(=O)NN3C=NC4=C(C3=O)C=NN4C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.